3-(diphenylmethoxy)-1,5-diphenyl-4-(phenylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(BENZENESULFONYL)-3-(DIPHENYLMETHOXY)-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a diphenylmethoxy group, and a dihydropyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-3-(DIPHENYLMETHOXY)-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of the Benzenesulfonyl Group: This step often involves the reaction of the pyrrolone intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonylated product.
Attachment of the Diphenylmethoxy Group: This can be accomplished through an etherification reaction, where the sulfonylated pyrrolone is reacted with diphenylmethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-3-(DIPHENYLMETHOXY)-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base or acid catalyst
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(BENZENESULFONYL)-3-(DIPHENYLMETHOXY)-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-3-(DIPHENYLMETHOXY)-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group may act as a pharmacophore, interacting with specific amino acid residues in the active site of enzymes, while the diphenylmethoxy group can enhance binding affinity through hydrophobic interactions. The dihydropyrrolone core may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Bromomethyl)benzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 4-(BENZENESULFONYL)-3-(DIPHENYLMETHOXY)-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C35H27NO4S |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-4-benzhydryloxy-1,2-diphenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C35H27NO4S/c37-35-33(40-32(27-18-8-2-9-19-27)28-20-10-3-11-21-28)34(41(38,39)30-24-14-5-15-25-30)31(26-16-6-1-7-17-26)36(35)29-22-12-4-13-23-29/h1-25,31-32H |
InChI Key |
VJSNZZVHVPWZTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)OC(C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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